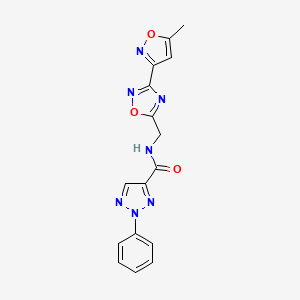

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

描述

This compound is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety via a methyl bridge, further conjugated to a 2-phenyl-2H-1,2,3-triazole-4-carboxamide group.

属性

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O3/c1-10-7-12(21-25-10)15-19-14(26-22-15)9-17-16(24)13-8-18-23(20-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOSBNSDIZMTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It is known that the compound’s supramolecular architectures are highly dependent on the side-chain substituents. The presence of isoxazole substituents can impact polymorph formation.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvents and flexibility. For instance, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions.

生物活性

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C15H14N4O3 |

| Molecular Weight | 298.302 g/mol |

| Purity | Approximately 95% |

Its structure consists of an isoxazole ring, an oxadiazole ring, and a phenylacetamide moiety, contributing to its diverse biological activities. The presence of the amide group enhances solubility and bioavailability, which are critical for pharmacokinetic properties.

Anticancer Properties

Preliminary studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide exhibits significant anticancer potential. The isoxazole family is known for its anti-inflammatory and anticancer properties. The compound has shown promise in various biological assays where it may influence cellular signaling pathways and metabolic processes .

Cytotoxicity Studies:

In vitro assays have demonstrated that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The unique combination of functional groups allows for various non-covalent interactions (e.g., hydrogen bonds and π-π stacking), which modulate the activity of target molecules. This interaction can lead to the inhibition of tumor growth and proliferation .

Synthesis Routes

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring: Synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

- Formation of the Oxadiazole Ring: Often formed through cyclization of a hydrazide with a nitrile.

- Coupling Reactions: The intermediates are coupled using a suitable linker under basic conditions .

Study on Antiproliferative Activity

A recent investigation evaluated the antiproliferative activity of new imidazo[2,1-b][1,3,4]thiadiazole compounds against pancreatic cancer cells (SUIT-2, Capan-1). These studies revealed that similar nitrogen heterocyclic systems exhibit promising anticancer properties with IC50 values in the submicromolar range .

Research on Antiviral Activity

Further research into related compounds showed antiviral activity against Coxsackievirus B3 Nancy. Modifications to the isoxazole ring significantly influenced antiviral activity, suggesting potential therapeutic applications beyond oncology .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocycles and Substituent Analysis

The compound’s uniqueness lies in its combination of three heterocycles: isoxazole, oxadiazole, and triazole. Below is a comparative analysis with structurally related analogs from the evidence:

Key Observations:

Substituent Effects : The phenyl group in the target compound increases hydrophobicity relative to thiophene in ’s analog, which may influence membrane permeability or protein-binding pocket interactions.

Synthetic Complexity : The target compound likely requires advanced coupling strategies (e.g., Huisgen cyclization for triazole formation), whereas ’s analog uses simpler Oxone®-mediated isoxazole synthesis .

Physicochemical and Pharmacokinetic Predictions

- Solubility : The carboxamide and triazole groups may improve aqueous solubility compared to ’s sulfanyl-pyrazole derivative, which lacks polar termini.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。